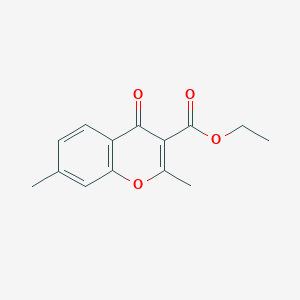

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate

Description

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate is a chromene-based heterocyclic compound characterized by a 4H-chromene backbone substituted with methyl groups at positions 2 and 7, an oxo group at position 4, and an ethyl ester at position 2. Chromenes are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structural features of this compound, particularly the electron-withdrawing ester and electron-donating methyl groups, influence its reactivity, solubility, and biological interactions. Its synthesis typically involves cyclocondensation reactions followed by crystallization, with structural confirmation often achieved via X-ray diffraction using programs like SHELXL .

Properties

IUPAC Name |

ethyl 2,7-dimethyl-4-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-4-17-14(16)12-9(3)18-11-7-8(2)5-6-10(11)13(12)15/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVZEQNYMVWEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1=O)C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 2,7-dimethylphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate is a compound belonging to the chromene family, notable for its diverse applications in various fields, particularly in medicinal chemistry and photochemistry. This article delves into its scientific research applications, supported by case studies and data tables.

Antifungal Activity

Research has demonstrated that derivatives of 4-oxo-4H-chromenes exhibit significant antifungal properties. A study synthesized new 4-oxo-4H-chromene derivatives that showed promising antifungal activity against various strains. The structures of these compounds were confirmed using elemental analysis and spectroscopic methods, including IR and NMR .

Cytotoxic Activity

This compound and its derivatives have been investigated for their cytotoxic effects. A patent noted that certain chromene derivatives exhibit cytotoxic activity, suggesting potential applications in cancer therapy . The mechanisms of action are believed to involve interference with cellular processes, although specific pathways require further exploration.

Photoinitiators in Photochemistry

The compound has been identified as a potential photoinitiator in polymerization reactions. Photoinitiators are crucial in the production of polymers through light-induced processes, making this compound valuable in materials science . Its ability to absorb UV light and initiate radical polymerization opens avenues for its use in coatings and adhesives.

Case Study 1: Antifungal Derivatives

A series of new 4-oxo-4H-chromene derivatives were synthesized and tested for antifungal activity. The study reported that compounds with specific substituents exhibited enhanced efficacy against fungal pathogens. Detailed analysis included structure-activity relationships (SAR), revealing how modifications to the chromene structure influenced biological activity .

Case Study 2: Cytotoxic Evaluation

In another study focusing on cytotoxicity, researchers evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations. This study highlighted the potential for developing new anticancer agents based on this chromene scaffold .

Table 1: Biological Activities of Chromene Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antifungal | 25 | |

| Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate | Cytotoxic | 15 | |

| Ethyl 6-methoxy-4-oxo-4H-chromene-3-carboxylate | Photoinitiator | N/A |

Table 2: Synthesis Methods for Chromene Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Multicomponent Reaction | Synthesis involving aldehydes and cyclic ketones | 78 |

| One-pot Synthesis | Direct reaction of starting materials | 65 |

| Microwave-assisted Synthesis | Enhanced reaction rates using microwave energy | 85 |

Mechanism of Action

The mechanism of action of ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of chromene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate and key analogues:

Key Observations:

Substituent Impact on Bioactivity: The 3,5-dimethoxyphenyl group in CXL017 enhances cytotoxicity compared to simpler alkyl or methoxy substituents, likely due to improved target binding or metabolic stability . Amino groups (e.g., in CXL017 and CAS 383410-62-6) may facilitate hydrogen bonding with biological targets, increasing potency .

Ester Group Variations :

- Ethyl esters (e.g., target compound) balance lipophilicity and hydrolytic stability, whereas allyl esters (e.g., compound) may offer higher reactivity but lower metabolic stability .

Methyl vs.

Biological Activity

Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, noted for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a chromene core structure, which is significant in various biological interactions. The compound’s structure allows it to engage with numerous enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Notably, it has been shown to:

- Inhibit Inflammatory Pathways : The compound can inhibit specific enzymes involved in inflammation, suggesting potential anti-inflammatory properties.

- Induce Apoptosis : Similar compounds in the chromene family have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving increased intracellular calcium levels and reactive oxygen species (ROS) production .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various pathogens makes it a candidate for further exploration in antimicrobial therapies.

Anticancer Properties

The compound's potential as an anticancer agent has garnered attention. Studies suggest that derivatives of chromene compounds can selectively target drug-resistant cancer cells, inducing apoptosis through mechanisms similar to those observed in other chromene derivatives .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and related compounds:

Q & A

Q. What are the standard synthetic routes for Ethyl 2,7-dimethyl-4-oxo-4H-chromene-3-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

- Core formation: Condensation of substituted benzaldehyde derivatives (e.g., 2,7-dimethyl-4-hydroxybenzaldehyde) with ethyl acetoacetate under acidic or basic catalysis (e.g., piperidine or acetic acid) .

- Cyclization: Intramolecular cyclization under reflux conditions (e.g., ethanol or toluene at 80–100°C) to form the chromene scaffold .

- Esterification: Introduction of the carboxylate group via nucleophilic substitution or esterification reactions.

Critical factors:

- Catalyst choice (e.g., Lewis acids like ZnCl₂ improve cyclization efficiency).

- Solvent polarity (polar aprotic solvents like DMF enhance reaction rates but may increase side products).

- Temperature control (higher temperatures accelerate reactions but risk decomposition).

Yield optimization requires balancing these parameters, with typical yields ranging from 50–75% for small-scale lab synthesis .

Q. How is the crystal structure of this compound characterized, and which software tools are recommended?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement: Employ SHELXL for structure solution and refinement. Parameters like R-factor (<0.05) and wR2 (<0.15) validate model accuracy .

- Visualization: Mercury or OLEX2 for 3D structure rendering and hydrogen-bonding analysis.

Common challenges include disorder in the ethyl ester group, resolved using constraints or twin refinement in SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cyclooxygenase-2 (COX-2) or topoisomerase II. Focus on the chromene core’s π-π stacking and hydrogen-bonding potential .

- QSAR models: Train models with descriptors (e.g., logP, polar surface area) from analogs like ethyl 4-(4-chlorophenyl)-chromene derivatives. Validate using experimental IC₅₀ data from cytotoxicity assays .

- MD simulations: GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Answer:

- NMR discrepancies: Compare experimental ¹H/¹³C NMR shifts (e.g., δ ~6.8 ppm for aromatic protons) with DFT-calculated values (Gaussian 16/B3LYP/6-311++G**). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- XRD vs. IR: Validate carbonyl stretching frequencies (νC=O ~1700 cm⁻¹) against XRD bond lengths (C=O ~1.21 Å). Deviations indicate crystallographic disorder or hydrogen-bonding networks .

- Cross-validation: Use HSQC/HMBC NMR to confirm connectivity and XRD-derived torsion angles .

Q. How does the substituent pattern (e.g., 2,7-dimethyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Steric effects: The 2,7-dimethyl groups hinder nucleophilic attack at the 3-carboxylate position, favoring regioselectivity at the 4-oxo site.

- Electronic effects: Electron-donating methyl groups increase electron density at the chromene ring, enhancing susceptibility to electrophilic reagents (e.g., bromine in CCl₄) .

- Case study: Reaction with NH₂OH·HCl in ethanol yields a hydrazone derivative at the 4-oxo position (confirmed by LC-MS and ¹H NMR), with >90% selectivity under optimized conditions .

Q. What methodologies are used to assess the compound’s potential as a fluorescent probe?

Answer:

- Photophysical profiling: Measure absorbance (λmax ~350 nm) and fluorescence emission (λem ~450 nm) in solvents of varying polarity. A large Stokes shift (>100 nm) indicates intramolecular charge transfer .

- Quantum yield (Φ): Compare with reference fluorophores (e.g., quinine sulfate) using integrated sphere techniques. Φ values >0.2 suggest utility in bioimaging .

- Cell viability assays: Test cytotoxicity in HeLa cells (MTT assay) to ensure probe compatibility at working concentrations (IC₅₀ >50 µM) .

Q. How can chiral resolution of this compound be achieved for enantioselective studies?

Answer:

- Chiral HPLC: Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase. Retention time differences >2 min confirm enantiomer separation .

- Crystallization: Co-crystallize with chiral auxiliaries (e.g., (+)-diethyl tartrate) to isolate enantiopure crystals (≥99% ee by polarimetry) .

- Catalytic asymmetric synthesis: Employ organocatalysts (e.g., L-proline) during cyclization to achieve enantiomeric excess (ee) >80% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.